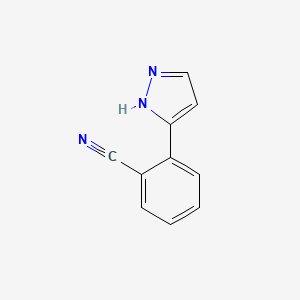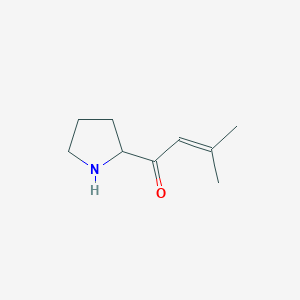
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a unique combination of pyrrole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Coupling of Pyrrole and Pyrazole Rings: The two rings are then coupled through a condensation reaction, often involving aldehyde or ketone intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole and pyrazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) and cell proliferation.
類似化合物との比較
Similar Compounds
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of pyrrole and pyrazole rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-(2,5-dihydropyrrol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-8-9(7-14)10(12(2)11-8)13-5-3-4-6-13/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
HGRJYRGFZJENDN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C=O)N2CC=CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


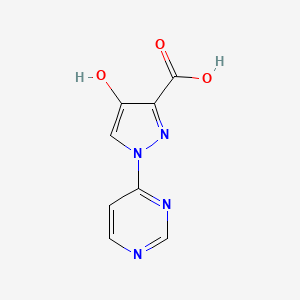

![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
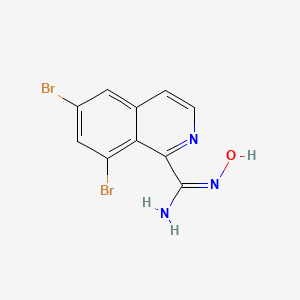
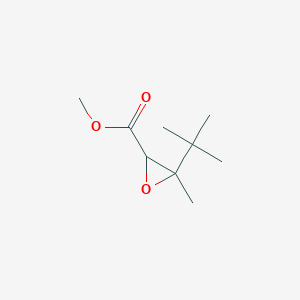
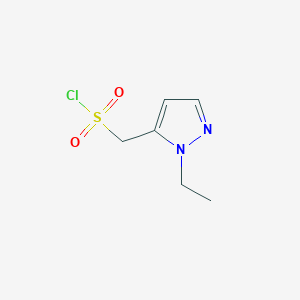
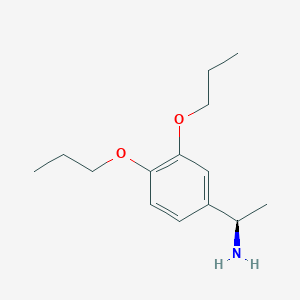
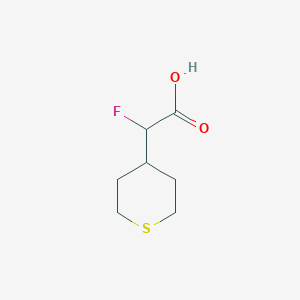
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)

![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
